
N-Hydroxy-4-methoxy-2-methylbenzimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-Hydroxy-4-methoxy-2-methylbenzimidamide is an organic compound with the molecular formula C9H12N2O2 It is a derivative of benzimidamide, characterized by the presence of hydroxy, methoxy, and methyl groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-4-methoxy-2-methylbenzimidamide typically involves the reaction of 4-methoxybenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out at a temperature range of 60-70°C for several hours. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for N’-Hydroxy-4-methoxy-2-methylbenzimidamide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.
化学反応の分析
Types of Reactions
N’-Hydroxy-4-methoxy-2-methylbenzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted benzimidamides or other derivatives.
科学的研究の応用
N’-Hydroxy-4-methoxy-2-methylbenzimidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
作用機序
The mechanism of action of N’-Hydroxy-4-methoxy-2-methylbenzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with key biochemical processes .
類似化合物との比較
Similar Compounds
N-Hydroxy-4-methylbenzimidamide: Similar structure but lacks the methoxy group.
4-Methoxybenzamide oxime: Similar functional groups but different core structure.
2-Hydroxy-4-methoxybenzyl derivatives: Similar functional groups but different substitution pattern on the benzene ring
Uniqueness
N’-Hydroxy-4-methoxy-2-methylbenzimidamide is unique due to the specific combination of hydroxy, methoxy, and methyl groups on the benzimidamide core. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
N'-hydroxy-4-methoxy-2-methylbenzenecarboximidamide |
InChI |
InChI=1S/C9H12N2O2/c1-6-5-7(13-2)3-4-8(6)9(10)11-12/h3-5,12H,1-2H3,(H2,10,11) |
InChIキー |
GUABQMYWELPNOR-UHFFFAOYSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)OC)/C(=N/O)/N |
正規SMILES |
CC1=C(C=CC(=C1)OC)C(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


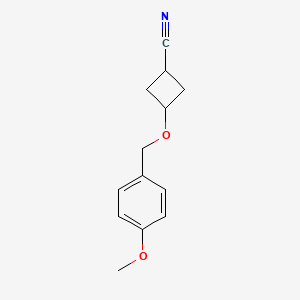
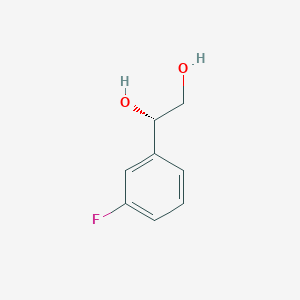

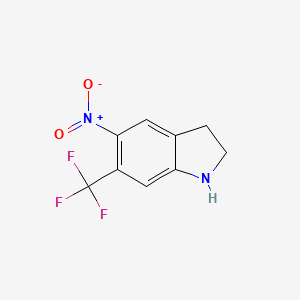


![(8aS)-N-[(4-fluorophenyl)methyl]-3-oxo-1,1-diphenyl-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxamide](/img/structure/B13898176.png)

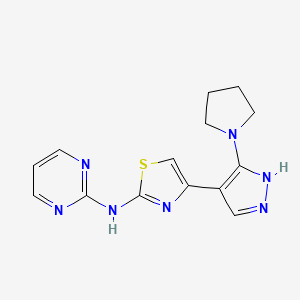
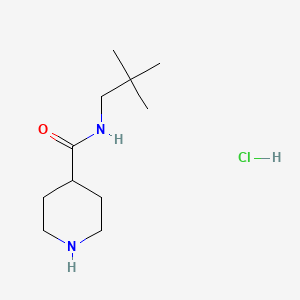
![tert-butyl N-[(3S)-3-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13898192.png)
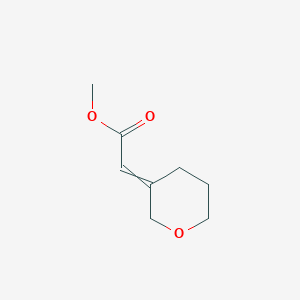
![5-Chloro-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13898216.png)

